molecular formula C5H9N3OS B136392 N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine CAS No. 148639-72-9

N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine

Cat. No. B136392
CAS RN: 148639-72-9
M. Wt: 159.21 g/mol
InChI Key: NQXNZOQGABJWFX-UHFFFAOYSA-N
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Description

Sustainable and Affordable Synthesis of N-Methyl/Ethyl Amines from Nitroarenes

The sustainable synthesis of N-methyl/ethyl amines from nitroarenes has been achieved using a manganese catalyst. This method is highly selective and suitable for large-scale production, showing excellent functional group tolerance .

N-Nitroso Derivatives of Hydrochlorothiazide, Niridazole, and Tolbutamide

The study of nitrosation of drugs with amine groups led to the formation of N-nitroso derivatives. Specifically, hydrochlorothiazide produced an N-nitrosoamine with a significant rate constant, indicating a potential pathway for the synthesis of related compounds .

Theoretical Study of N-Methylidene Amine Complexes

A theoretical study using density functional theory (DFT) explored the structural and electronic properties of N-methylidene amine and its metal complexes. These compounds exhibit promising characteristics for OLED and OFET applications, with significant charge transfer mobilities and third-order nonlinear optical (NLO) activity .

Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds

Mono-N-methyl aromatic amines have been synthesized from aromatic nitroso compounds using methylboronic acid. This transition metal-free method is environmentally friendly and avoids overmethylation, making it relevant for various industries .

N-(6-Amino-3,4-dihydro-3-methyl-5-nitroso-4-oxopyrimidin-2-yl) Derivatives

The molecular and supramolecular structures of N-(6-amino-3,4-dihydro-3-methyl-5-nitroso-4-oxopyrimidin-2-yl) derivatives were analyzed. These compounds exhibit unusual intramolecular bond lengths and very short intermolecular hydrogen bonds, forming extensive hydrogen bond networks .

Expedient Synthesis of N-Methyl- and N-Alkylamines

An efficient reductive amination process using cobalt oxide nanoparticles has been developed for the synthesis of N-methylated and N-alkylated amines. This method is cost-effective and utilizes earth-abundant metals, making it suitable for the production of various amines and amino acid derivatives .

Synthesis and Anti-leishmanial Activity of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines

A series of triazole derivatives with potential anti-leishmanial activity was synthesized using click chemistry. These compounds contain N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moieties and represent a novel class of compounds for further biological evaluation .

Scientific Research Applications

Synthesis and Functionalization

  • N-Methyl- and N-alkylamines, including structures like N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine, are important in both academic research and industrial production. An expedient reductive amination process using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts allows for the selective synthesis of N-methylated and N-alkylated amines. This development in synthesis methods is significant for producing various life-science molecules (Senthamarai et al., 2018).

Nitrosation Reactions

  • The study of nitrosation reactions is a key area in understanding the behavior of compounds like N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine. Nitrosation of various drugs, including compounds with similar structures, has been extensively researched, providing insights into the chemical behavior of such compounds under different conditions (Gold & Mirvish, 1977).

Hydrolysis and Conformational Studies

  • The hydrolysis reactions and conformational studies of related compounds, such as 2-substituted 3,5-diamino-4-nitroso-2H-1,2,6-thiadiazine 1,1-dioxides, contribute to understanding the stability and structural behavior of N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine in various environments. These studies, involving NMR spectroscopy and molecular orbital calculations, provide crucial insights into the stability and reactivity of similar nitroso compounds (Alkorta et al., 1996).

Reactivity with Sulfur Nucleophiles

  • The study of reactivity with sulfur nucleophiles, as seen in N-methyl-N-nitroso-p-toluenesulfonamide, offers valuable information on the interactions and chemical processes involving compounds like N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine. Understanding the reaction mechanisms with sulfur nucleophiles is crucial in comprehending the broader chemical reactivity of such compounds (Adam et al., 2004).

properties

IUPAC Name

(NZ)-N-(3-methyliminothiomorpholin-2-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3OS/c1-6-4-5(8-9)10-3-2-7-4/h9H,2-3H2,1H3,(H,6,7)/b8-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDRXBBBALHODS-YVMONPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1C(=NO)SCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN=C1/C(=N/O)/SCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90541513
Record name N-Methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine

CAS RN

148639-72-9
Record name N-Methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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